(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranoside, phenyl, tetraacetate: is a chemical compound that belongs to the class of glycosides. It is a derivative of glucose where the hydroxyl groups are acetylated, and a phenyl group is attached to the glucose molecule. This compound is often used in biochemical research, particularly in the study of carbohydrate chemistry and glycoside hydrolases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the acetylation of beta-D-Glucopyranoside. The process begins with the protection of the hydroxyl groups of glucose using acetyl groups. This is achieved by reacting glucose with acetic anhydride in the presence of a catalyst such as pyridine. The phenyl group is then introduced through a glycosylation reaction, where phenol is reacted with the protected glucose derivative under acidic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranoside, phenyl, tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield beta-D-Glucopyranoside and acetic acid.
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: Beta-D-Glucopyranoside and acetic acid.
Oxidation: Phenolic derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
Beta-D-Glucopyranoside, phenyl, tetraacetate has several scientific research applications:
Chemistry: Used as a model compound in the study of glycoside hydrolases and carbohydrate chemistry.
Biology: Employed in the study of enzyme-substrate interactions and the role of glycosides in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the synthesis of other glycoside derivatives and as a starting material for the production of bioactive compounds
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) translocation and the suppression of pro-inflammatory cytokines .
Comparison with Similar Compounds
Phenyl-beta-D-glucopyranoside: Similar structure but without the acetyl groups.
Phenyl-beta-D-galactopyranoside: Similar structure but with a different sugar moiety.
1-Phenyl-1-thio-beta-D-glucopyranoside tetraacetate: Contains a sulfur atom instead of an oxygen atom in the glycosidic linkage
Uniqueness: Beta-D-Glucopyranoside, phenyl, tetraacetate is unique due to its acetylated hydroxyl groups, which can influence its solubility, stability, and reactivity. The presence of the phenyl group also contributes to its distinct chemical and biological properties, making it a valuable compound in various research applications .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKPFIHCMIKXMU-OUUBHVDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.